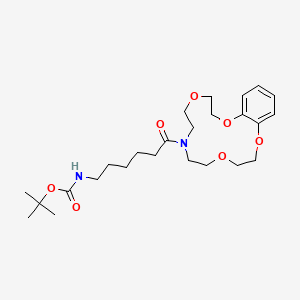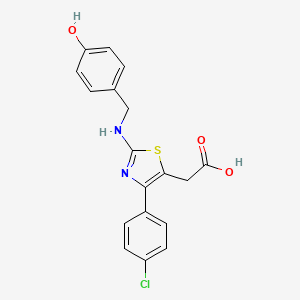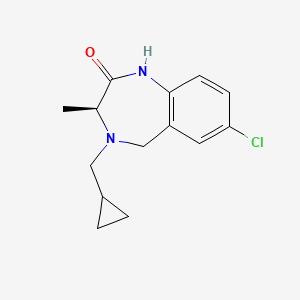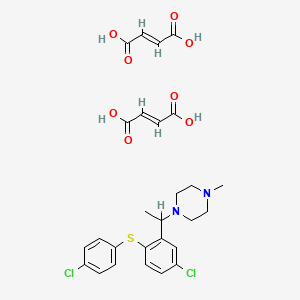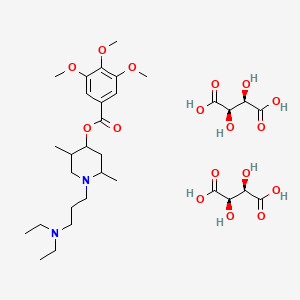
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidinol core and a trimethoxybenzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route may include:
Preparation of 3-(Diethylamino)propylamine: This can be achieved through the reaction of diethylamine with 3-chloropropylamine under basic conditions.
Synthesis of 2,5-Dimethyl-4-piperidinol: This intermediate can be synthesized through the hydrogenation of 2,5-dimethylpyridine.
Formation of 3,4,5-Trimethoxybenzoic Acid: This can be prepared through the methylation of gallic acid.
Coupling Reaction: The final step involves the coupling of the prepared intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-pressure hydrogenation, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A related compound with similar structural features.
2,5-Dimethylpiperidine: Shares the piperidine core structure.
Diethylaminoethyl chloride: Contains the diethylamino group.
Uniqueness
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate is unique due to its combination of functional groups and its potential for diverse applications. Its structural complexity and specific chemical properties distinguish it from other similar compounds.
Propiedades
Número CAS |
51369-13-2 |
|---|---|
Fórmula molecular |
C32H52N2O17 |
Peso molecular |
736.8 g/mol |
Nombre IUPAC |
[1-[3-(diethylamino)propyl]-2,5-dimethylpiperidin-4-yl] 3,4,5-trimethoxybenzoate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C24H40N2O5.2C4H6O6/c1-8-25(9-2)11-10-12-26-16-17(3)20(13-18(26)4)31-24(27)19-14-21(28-5)23(30-7)22(15-19)29-6;2*5-1(3(7)8)2(6)4(9)10/h14-15,17-18,20H,8-13,16H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
Clave InChI |
JKAFTVCRPUOLET-WBPXWQEISA-N |
SMILES isomérico |
CCN(CC)CCCN1CC(C(CC1C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCN(CC)CCCN1CC(C(CC1C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


